

Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile

Cat. No.: B1296467

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile, also known as N-(cyanomethyl)phthalimide, is a versatile synthetic intermediate. Its chemical structure incorporates a phthalimide group and a nitrile functionality, making it a valuable building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its fundamental properties, synthesis, and key applications, with a focus on its role in the development of therapeutic agents.

Physicochemical Properties

The core physicochemical properties of **(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile** are summarized in the table below, providing a ready reference for researchers.

Property	Value	Reference
Molecular Formula	$C_{10}H_6N_2O_2$	[1] [2]
Molecular Weight	186.17 g/mol	[1] [2]
Appearance	White to yellow solid	[2] [3]
Melting Point	122-125 °C	[2] [3]
pKa (Predicted)	-2.72 ± 0.20	[2]
Boiling Point (Predicted)	361.4 ± 25.0 °C	[2]
Density (Predicted)	1.394 ± 0.06 g/cm ³	[2]
Storage Temperature	Room temperature, sealed in dry conditions	

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and characterization of **(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile**.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment	Reference
3070	Aromatic C-H stretch	[3]
2983, 2947	Aliphatic C-H stretch	[3]
1709, 1692	C=O stretch (symmetric and asymmetric)	[3]
1613, 1557	C=C aromatic stretch	[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃):

- δ 7.60–8.10 (m, 4H, aromatic)

- δ 4.57 (s, 2H, CH_2)[3]

^{13}C NMR (CDCl_3):

- δ 168.28 (2 C=O)
- δ 133.3, 132.1, 127.5 (aromatic C)
- δ 115.01 (CN)
- δ 28.1 (CH_2)[3]

Mass Spectrometry (MS)

- EI-MS: $[\text{M}]^+ = 186$ [3]

Basicity and Reactivity

The basicity of **(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile** is primarily attributed to the nitrogen atom of the nitrile group. Nitriles are generally very weak bases. The lone pair of electrons on the nitrogen is in an sp hybridized orbital, which has a high degree of s-character, holding the electrons closer to the nucleus and making them less available for protonation.[1][4] Consequently, the conjugate acids of nitriles are very strong acids. The pK_a of a protonated nitrile is typically around -10.[3][5][6]

The phthalimide group, being electron-withdrawing, is expected to further decrease the basicity of the nitrile nitrogen. The predicted pK_a of the conjugate acid is -2.72, which aligns with the expected low basicity.[2]

The methylene group (α -hydrogens) adjacent to the nitrile is weakly acidic, with a pK_a around 31, due to the resonance stabilization of the resulting carbanion by the nitrile group.[3]

Experimental Protocols

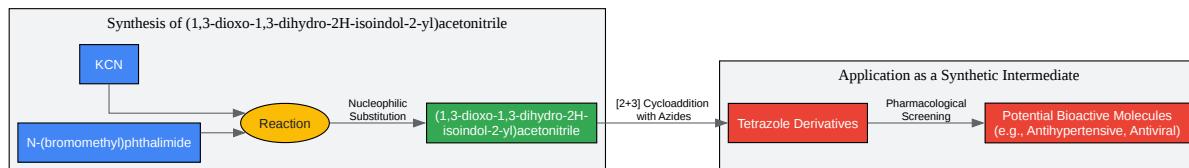
Synthesis of **(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile**

This protocol is adapted from the literature and provides a reliable method for the laboratory-scale synthesis of the title compound.[\[3\]](#)

Materials:

- N-(bromomethyl)phthalimide
- Potassium cyanide (KCN)
- Anhydrous acetonitrile
- Silica gel for column chromatography
- Ether
- Hexane

Procedure:


- A mixture of N-(bromomethyl)phthalimide (4.8 g, 0.02 mol) and potassium cyanide (6.5 g, 0.1 mol) is prepared in anhydrous acetonitrile (60 ml).
- The reaction mixture is heated at 60°C overnight.
- After cooling to room temperature, the mixture is filtered to remove inorganic salts.
- The residue is washed twice with acetonitrile.
- The combined filtrate is concentrated under reduced pressure.
- The resulting solid is purified by column chromatography on silica gel using an eluent of ether/hexane (2:3).
- The final product is obtained as a white solid with a typical yield of around 80%.[\[3\]](#)

Role as a Synthetic Intermediate

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a key intermediate in the synthesis of various heterocyclic compounds, particularly tetrazole derivatives.[\[7\]](#) The nitrile functionality

can be readily converted into a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This transformation is significant because tetrazoles are often more metabolically stable and can exhibit improved pharmacokinetic properties compared to their carboxylic acid counterparts.^[7]

The phthalimide group can be retained in the final molecule or can be removed to liberate a primary amine, allowing for further functionalization. This versatility makes it a valuable precursor for creating libraries of compounds for drug discovery programs.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway and application of the title compound.

Safety Information

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile should be handled with appropriate safety precautions in a laboratory setting.

- Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation)
- Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
- Signal Word: Warning
- Pictogram: GHS07 (Exclamation mark)

Conclusion

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile is a well-characterized compound with established synthetic utility. Its physicochemical properties are well-documented, and a reliable synthetic protocol is available. While direct biological activity data for the compound itself is limited, its significance lies in its role as a key intermediate for the synthesis of potentially bioactive molecules, particularly tetrazole-containing compounds. This technical guide provides a solid foundation of information for researchers utilizing this compound in their synthetic and drug discovery endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Acidity-basicity of nitriles [qorganica.es]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. ochemtutor.com [ochemtutor.com]
- 7. 2-(1,3-Dioxoisooindolin-2-yl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296467#1-3-dioxo-1-3-dihydro-2h-isoindol-2-yl-acetonitrile-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com